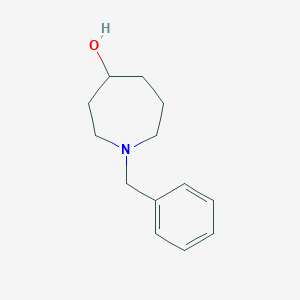
2-Bromopropanal
Vue d'ensemble
Description
2-Bromopropanal, also known as 2-Bromopropane, is a halogenated hydrocarbon with the formula CH3CHBrCH3 . It is a colorless liquid used for introducing the isopropyl functional group in organic synthesis .
Synthesis Analysis
2-Bromopropane is prepared by heating isopropanol with hydrobromic acid . It can also be synthesized by reacting isopropanol with phosphorus and bromine, or with phosphorus tribromide .Molecular Structure Analysis
The molecular formula of 2-Bromopropane is CH3CHBrCH3 . Its average mass is 122.992 Da and its mono-isotopic mass is 121.973106 Da .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis
2-Bromopropane has a density of 1.5±0.1 g/cm3, a boiling point of 108.2±13.0 °C at 760 mmHg, and a vapor pressure of 26.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.7±3.0 kJ/mol and a flash point of 61.3±7.2 °C .Applications De Recherche Scientifique
Organic Synthesis
2-Bromopropanal is a valuable reagent in organic synthesis . It serves as an intermediate in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a useful building block for constructing carbon-carbon bonds . For example, it can be used to synthesize alcohols, esters, and other brominated compounds that are pivotal in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research , 2-Bromopropanal is explored for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its bromine atom can be strategically replaced or used in coupling reactions to create complex molecules with biological activity . This versatility is crucial for the development of new drugs and therapeutic agents.
Polymer Chemistry
2-Bromopropanal plays a role in polymer chemistry as well. It can act as an initiator or modifier in polymerization reactions . The bromine atom in 2-Bromopropanal can be utilized to introduce functional groups into polymers, which can alter their properties, such as increasing flame retardancy or enhancing material strength.
Analytical Chemistry
In analytical chemistry , 2-Bromopropanal can be used as a standard or reference compound in various analytical techniques. Its well-defined properties allow for calibration of instruments and validation of analytical methods, which is essential for accurate measurement and analysis in research and quality control .
Environmental Applications
The environmental applications of 2-Bromopropanal include its use as a tracer or marker in environmental studies. Researchers can track the compound’s presence and degradation in ecosystems to study pollution patterns or the effectiveness of environmental remediation strategies .
Biochemistry Research
In biochemistry research , 2-Bromopropanal may be used to investigate the mechanism of enzyme-catalyzed reactions involving aldehydes. By studying how enzymes interact with 2-Bromopropanal, scientists can gain insights into enzyme specificity and catalysis, which is fundamental for understanding metabolic pathways and designing enzyme inhibitors .
Industrial Uses
Industrially, 2-Bromopropanal is employed as an intermediate in the manufacture of various chemicals. Its reactivity is harnessed in closed systems to produce intermediates for medicines, pesticides, and other industrial chemicals . Its role in these processes underscores the compound’s importance in the chemical industry.
Safety And Hazards
2-Bromopropane is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Propriétés
IUPAC Name |
2-bromopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXZMCJFCAZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325623 | |
| Record name | 2-bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropanal | |
CAS RN |
19967-57-8 | |
| Record name | Propanal, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019967578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



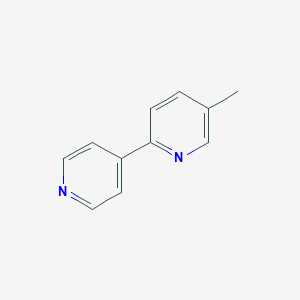
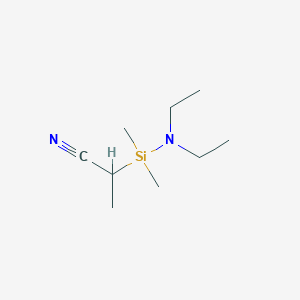


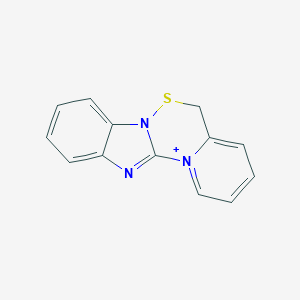



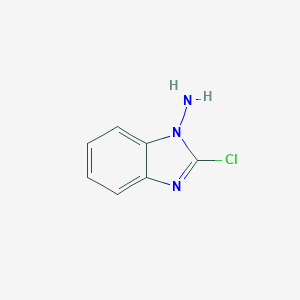

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
